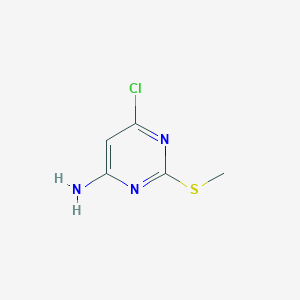

4-Amino-6-chloro-2-(methylthio)pyrimidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 19859. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2-methylsulfanylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3S/c1-10-5-8-3(6)2-4(7)9-5/h2H,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISUXMAHVLFRZQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=CC(=N1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60143346 | |

| Record name | 6-Chloro-2-methylthiopyrimidin-4-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1005-38-5 | |

| Record name | 6-Chloro-2-(methylthio)pyrimidin-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1005-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-6-chloro-2-methylthiopyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001005385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1005-38-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19859 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-2-methylthiopyrimidin-4-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-2-methylthiopyrimidin-4-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.486 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINO-6-CHLORO-2-METHYLTHIOPYRIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8SND49KYK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-Amino-6-chloro-2-(methylthio)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

4-Amino-6-chloro-2-(methylthio)pyrimidine, a substituted pyrimidine derivative, is a pivotal intermediate in the synthesis of a multitude of biologically active molecules. Its unique structural features, including a reactive chlorine atom, an amino group, and a methylthio moiety, make it a versatile building block in medicinal chemistry and agrochemical research.[1] A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in synthetic workflows. This guide provides a comprehensive overview of the core physical characteristics of this compound, supported by detailed experimental protocols and expert insights to ensure scientific integrity and reproducibility.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These values have been compiled from various authoritative sources and represent the current understanding of this compound's characteristics.

| Property | Value | Source(s) |

| Chemical Name | This compound | [2][3] |

| Synonyms | 6-Chloro-2-(methylthio)pyrimidin-4-amine | [3] |

| CAS Number | 1005-38-5 | [2][4] |

| Molecular Formula | C₅H₆ClN₃S | [2][4] |

| Molecular Weight | 175.64 g/mol | [2][4] |

| Appearance | Off-white to beige or yellow crystalline powder | [5] |

| Melting Point | 130-132 °C | [6] |

| Solubility | Soluble in Methanol | [7] |

| Predicted Boiling Point | 338.7 ± 22.0 °C | [5] |

| Predicted Flash Point | 158.6 ± 22.3 °C | [5] |

| Predicted Density | 1.395 g/cm³ | [5] |

Spectroscopic Data Summary

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound. Below is a summary of the expected spectroscopic data.

| Spectroscopy | Expected Data |

| ¹H NMR | Signals corresponding to the methyl protons of the methylthio group, the amino protons, and the aromatic proton on the pyrimidine ring. The exact chemical shifts and multiplicities are dependent on the solvent used. |

| ¹³C NMR | Resonances for the five carbon atoms in the molecule, including the methyl carbon and the four distinct carbons of the pyrimidine ring. |

| Infrared (IR) | Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the methyl group, C=N and C=C stretching of the pyrimidine ring, and C-Cl stretching. The NIST WebBook provides access to the experimental IR spectrum.[2] |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic for a molecule containing one chlorine atom. The NIST WebBook provides access to the experimental mass spectrum (electron ionization).[2] |

Experimental Protocols for Physical Property Determination

The following section details the step-by-step methodologies for determining the key physical properties of this compound. These protocols are designed to be self-validating and are grounded in established laboratory practices.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range typically signifies a high-purity compound.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a liquid (completion) are recorded. This range is the melting point.

-

Causality: A slow heating rate is crucial to ensure thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate measurement. A wide melting range can indicate the presence of impurities.

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Determining the solubility profile in various solvents is essential for selecting appropriate reaction and purification conditions.

Methodology:

-

Solvent Selection: A range of common laboratory solvents of varying polarities should be chosen (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

-

Sample Preparation: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed in a series of vials.

-

Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to the respective vials.

-

Observation: The vials are agitated (e.g., vortexed) at a constant temperature (e.g., 25 °C) for a set period. The solubility is observed and can be qualitatively described (e.g., soluble, partially soluble, insoluble).

-

Quantitative Analysis (Optional): For a more precise determination, a saturated solution can be prepared, and the concentration of the dissolved solid can be determined using techniques like UV-Vis spectroscopy or HPLC after filtration.

-

Causality: The "like dissolves like" principle generally governs solubility. The presence of polar functional groups (amino group) and a heteroaromatic ring suggests potential solubility in polar organic solvents.

Caption: Workflow for Solubility Assessment.

Applications in Research and Development

This compound is a valuable precursor in the synthesis of various targeted molecules. Its application spans across:

-

Pharmaceuticals: It serves as a key intermediate in the development of novel therapeutics, including kinase inhibitors and other targeted agents.

-

Agrochemicals: The pyrimidine scaffold is present in many herbicides and fungicides, making this compound a useful starting material for the discovery of new crop protection agents.[1]

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage are crucial for safety and to maintain the integrity of the compound.

-

Safety: this compound is classified as an irritant. It may cause skin, eye, and respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of this compound. The presented data and protocols are intended to equip researchers, scientists, and drug development professionals with the necessary information for the confident and effective use of this important synthetic intermediate. Adherence to the outlined experimental procedures and safety precautions will ensure the generation of reliable data and a safe laboratory environment.

References

-

PubChem. (n.d.). 6-Chloro-2-methylpyrimidin-4-amine. Retrieved from [Link]

-

GSRS. (n.d.). 4-AMINO-6-CHLORO-2-METHYLTHIOPYRIMIDINE. Retrieved from [Link]

-

NIST. (n.d.). 4-Pyrimidinamine, 6-chloro-2-(methylthio)-. Retrieved from [Link]

-

J&K Scientific. (n.d.). This compound, 98%. Retrieved from [Link]

Sources

4-Amino-6-chloro-2-(methylthio)pyrimidine chemical structure and IUPAC name

An In-depth Technical Guide to 4-Amino-6-chloro-2-(methylthio)pyrimidine: Synthesis, Reactivity, and Applications

Executive Summary: this compound is a pivotal heterocyclic intermediate, distinguished by its trifunctional nature that serves as a cornerstone in the synthesis of complex bioactive molecules. Its strategic importance is most pronounced in the pharmaceutical industry, where it functions as a key building block for a range of therapeutics, including antiviral and anticancer agents. This guide provides a comprehensive technical overview of its chemical identity, a detailed, mechanistically-grounded synthesis protocol, and an exploration of its reactivity and applications, tailored for researchers and professionals in drug development and medicinal chemistry.

Introduction: The Strategic Value of Substituted Pyrimidines

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of nucleobases and a multitude of FDA-approved drugs.[1][2] The strategic placement of various functional groups on the pyrimidine ring allows for the fine-tuning of physicochemical properties and biological activity. This compound (CAS No. 1005-38-5) is a preeminent example of such a scaffold. It possesses three distinct points of reactivity: an amino group, a reactive chloro substituent, and a methylthio group that can be oxidized and displaced. This multi-faceted reactivity makes it an exceptionally versatile intermediate for building complex molecular architectures, particularly in the development of targeted therapies.[3]

Chemical Identity and Physicochemical Properties

A precise understanding of the molecule's structure and properties is fundamental to its effective use in synthesis.

Chemical Structure and IUPAC Name

The formal IUPAC name for the compound is 6-chloro-2-(methylsulfanyl)pyrimidin-4-amine .[4] The structure consists of a pyrimidine ring substituted with a chlorine atom at position 6, an amino group at position 4, and a methylthio group at position 2.

Caption: Chemical structure of 6-chloro-2-methylsulfanylpyrimidin-4-amine.

Physicochemical and Identification Data

Summarizing the key properties of a compound is crucial for experimental design, including solvent selection, reaction temperature, and purification methods. The data below has been aggregated from various chemical suppliers and databases.[3][4][5]

| Property | Value | Reference(s) |

| IUPAC Name | 6-chloro-2-methylsulfanylpyrimidin-4-amine | [4] |

| Synonyms | This compound, ACMP | [3] |

| CAS Number | 1005-38-5 | [5] |

| Molecular Formula | C₅H₆ClN₃S | [5] |

| Molecular Weight | 175.64 g/mol | [5] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 130-132 °C | [5] |

| SMILES | CSc1nc(N)cc(Cl)n1 | [4][5] |

| InChI Key | ISUXMAHVLFRZQU-UHFFFAOYSA-N | [4][5] |

| Purity (Typical) | ≥97% (HPLC) | [3] |

Synthesis and Mechanistic Insights

The synthesis of this compound is a prime example of regioselective nucleophilic aromatic substitution (SNAr), a cornerstone reaction in heterocyclic chemistry.

Synthetic Route Overview

The most common and industrially viable synthesis starts from the readily available precursor, 4,6-dichloro-2-(methylthio)pyrimidine.[2] This precursor is synthesized in high yield from thiobarbituric acid.[2] The core transformation involves the selective displacement of one of the two chlorine atoms with an amino group.

Caption: Synthesis of the target compound via regioselective amination.

Mechanistic Rationale for Regioselectivity

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is most pronounced at the C2, C4, and C6 positions, making them susceptible to nucleophilic attack. In the 4,6-dichloro precursor, both chlorines are activated for displacement.

Expertise & Experience Insight: While both the C4 and C6 positions are activated, the C4 position is generally observed to be more reactive in SNAr reactions on dichloropyrimidines.[6][7] This preferential reactivity is a known principle in pyrimidine chemistry and allows for selective mono-substitution by carefully controlling reaction conditions, primarily the stoichiometry of the nucleophile (ammonia). Using a slight excess of ammonia and moderate temperatures favors the displacement of the more reactive C4 chlorine while minimizing the formation of the di-substituted by-product.

Detailed Experimental Protocol: Synthesis

This protocol is a self-validating system, incorporating in-process checks (TLC) to ensure the reaction proceeds to completion, thereby maximizing yield and purity.

Materials & Reagents:

-

4,6-dichloro-2-(methylthio)pyrimidine (1.0 eq)

-

Aqueous Ammonia (28-30%, ~3.0 eq)

-

Tetrahydrofuran (THF)

-

Hexane

-

Deionized Water

-

Sodium Sulfate (anhydrous)

Procedure:

-

Reactor Setup: To a pressure-rated autoclave reactor, charge 4,6-dichloro-2-(methylthio)pyrimidine (1.0 eq) and THF (approx. 10 volumes).

-

Causality: The autoclave is necessary to contain the pressure generated by heating the volatile ammonia solution. THF is an excellent solvent for the starting material and is relatively inert under these conditions.

-

-

Reagent Addition: Seal the reactor and add aqueous ammonia (~3.0 eq) slowly while stirring.

-

Causality: A moderate excess of ammonia ensures the reaction goes to completion but is not so large as to significantly promote the unwanted second substitution at the C6 position.

-

-

Reaction: Heat the sealed reactor to 50-60°C. Maintain this temperature, with stirring, for 3-5 hours. The internal pressure will typically stabilize at 7-8 kg/cm ².

-

Causality: Thermal energy is required to overcome the activation energy of the SNAr reaction. The specified temperature provides a sufficient reaction rate without excessive by-product formation.

-

-

In-Process Monitoring (Trustworthiness): Periodically (e.g., every hour), cool the reactor, take a small aliquot of the reaction mixture, and analyze it by Thin-Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexane (e.g., 30:70 v/v). The reaction is complete when the starting material spot is no longer visible.

-

Work-up & Isolation: Once complete, cool the reactor to room temperature (25-35°C). Concentrate the reaction mixture under vacuum to remove THF and excess ammonia.

-

Purification: To the resulting crude solid, add hexane and stir vigorously for 30-45 minutes. This process, known as trituration, helps to wash away non-polar impurities.

-

Final Product: Filter the solid product, wash with a small amount of cold hexane, and dry under vacuum at 40-50°C to a constant weight. The product is typically obtained as a white to off-white crystalline solid.

Chemical Reactivity and Downstream Applications

The true value of this compound lies in its utility as a versatile synthetic intermediate. The remaining chlorine atom at the C6 position is a prime handle for introducing further molecular diversity, most commonly through cross-coupling reactions or additional nucleophilic substitutions.

Caption: Key downstream synthetic pathways from the title compound.

Case Study: Intermediate in Ticagrelor Synthesis

A prominent application of a close analogue of this compound is in the synthesis of Ticagrelor, a P2Y12 platelet inhibitor.[8][9] While Ticagrelor itself uses a propylthio group instead of a methylthio group, the core synthetic logic is identical. The 4-amino-6-chloro-pyrimidine intermediate undergoes a series of transformations where the 4-amino group is incorporated into a triazole ring, and the crucial C6-chloro position is later displaced by the cyclopropylamine side chain.[8][9] This highlights the compound's role in constructing complex, multi-ring therapeutic agents.

Suzuki-Miyaura Cross-Coupling

The C6-chloro position is amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][10] This allows for the direct attachment of various aryl or heteroaryl groups, a common strategy in the synthesis of kinase inhibitors and other targeted therapies where a flat, aromatic "hinge-binding" motif is required. The ability to perform this coupling provides a powerful tool for generating libraries of analogues for structure-activity relationship (SAR) studies.[1][10]

Analytical Characterization

Ensuring the purity and identity of the synthesized material is critical. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing purity.

Detailed Experimental Protocol: HPLC Purity Analysis

This protocol provides a robust method for separating the product from its precursor and potential impurities.

Instrumentation & Conditions:

-

HPLC System: Standard analytical HPLC with UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-18 min: 90% B

-

18-20 min: 90% to 10% B

-

20-25 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of Acetonitrile/Water (50:50).

Rationale (Trustworthiness):

-

C18 Column: The non-polar stationary phase is ideal for retaining the moderately polar pyrimidine compound.

-

Formic Acid: Acts as an ion-pairing agent to improve peak shape for the basic amino group.

-

Gradient Elution: This is essential for a robust method. It ensures that any unreacted, more polar starting materials elute early, while the desired product elutes at a reasonable retention time, and any less polar by-products are effectively washed from the column.

-

UV Detection at 254 nm: The aromatic pyrimidine ring exhibits strong absorbance at this wavelength, providing high sensitivity.

Safety and Handling

According to safety data, this compound is classified as a warning-level hazard.[5]

-

Hazard Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Measures: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of the powder.[5]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, typically at 0-8°C for long-term stability.[3]

Conclusion

This compound is more than a simple chemical; it is a versatile platform for innovation in medicinal chemistry. Its well-defined regiochemical reactivity allows for the controlled, stepwise construction of complex molecules. A thorough understanding of its synthesis, the mechanistic principles governing its reactivity, and its analytical characterization empowers researchers and drug development professionals to fully leverage this valuable building block in the quest for novel and more effective therapeutics.

References

-

Kalogirou, A. S., & Koutentis, P. A. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(1), M923. [Link]

-

Shinde, G. B., Mahale, P. K., Padaki, S. A., Niphade, N. C., Toche, R. B., & Mathad, V. T. (2015). An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. Organic Process Research & Development, 19(12), 1954–1960. [Link]

-

Kalogirou, A. S., & Koutentis, P. A. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. ResearchGate. [Link]

-

Kalogirou, A. S., & Koutentis, P. A. (2016). 4,6-Dichloro-2-(methylthio)pyrimidine. ResearchGate. [Link]

-

Pochet, L., et al. (2021). Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacterial activities. ORBi (Open Repository and Bibliography), University of Liège. [Link]

-

Rao, S. V., et al. (2018). Synthesis of High Pure Ticagrelor, an Anti-Platelet Drug Substance and its Possible Process Related Impurities. Rasayan Journal of Chemistry, 11(3), 1088-1095. [Link]

-

Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved January 9, 2026, from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyrimidine on Primesep 100 Column. Retrieved January 9, 2026, from [Link]

- Google Patents. (2023). CN116239539A - Preparation method of ticagrelor intermediate 4, 6-dichloro-5-amino-2-propylthio pyrimidine.

-

Kalogirou, A. S., & Koutentis, P. A. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 1-13. [Link]

-

Fors, B. P., & Buchwald, S. L. (2009). One-pot Double Suzuki Couplings of Dichloropyrimidines. Organic letters, 11(21), 4982–4985. [Link]

-

J&K Scientific. (n.d.). This compound, 98%. Retrieved January 9, 2026, from [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (n.d.). Novel synthesis of Ticagrelor, an anti-platelet agent. Retrieved January 9, 2026, from [Link]

-

Blue, L. R., & Sanford, M. S. (2015). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. The Journal of organic chemistry, 80(13), 6822–6827. [Link]

-

Request PDF. (2009). Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. [Link]

-

ResearchGate. (n.d.). Structure of 4,6-dichloro-2-(methylthio)pyrimidine (3) and retrosynthetic analysis of trichloropyrimidine 1. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. chemimpex.com [chemimpex.com]

- 4. jk-sci.com [jk-sci.com]

- 5. This compound 97 1005-38-5 [sigmaaldrich.com]

- 6. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. orbi.uliege.be [orbi.uliege.be]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Amino-6-chloro-2-(methylthio)pyrimidine (CAS 1005-38-5)

Abstract

This guide provides a comprehensive technical overview of 4-Amino-6-chloro-2-(methylthio)pyrimidine, identified by CAS number 1005-38-5. This pyrimidine derivative is a crucial heterocyclic building block in synthetic chemistry, serving as a key intermediate in the development of novel pharmaceutical and agricultural agents.[1] Its strategic substitution pattern, featuring chloro, amino, and methylthio groups, offers versatile reaction sites for constructing more complex molecular architectures. This document details its physicochemical properties, outlines established synthetic approaches, discusses its primary applications, and provides rigorous protocols for its safe handling, storage, and use in a laboratory setting. The information herein is synthesized from authoritative safety data sheets and chemical databases to ensure scientific integrity and empower researchers in their experimental design and execution.

Core Physicochemical & Structural Properties

This compound is a substituted pyrimidine ring, a structural motif of significant interest in medicinal chemistry.[1] The molecule's reactivity is primarily dictated by the interplay of its three functional groups: the reactive chloro group at the 6-position, the nucleophilic amino group at the 4-position, and the methylthio group at the 2-position.[1]

Key quantitative data for this compound are summarized in the table below for ease of reference.

| Property | Value | Source(s) |

| CAS Number | 1005-38-5 | [1][2][3] |

| Molecular Formula | C₅H₆ClN₃S | [1][2] |

| Molecular Weight | 175.64 g/mol | [1] |

| Appearance | White to light yellow crystalline solid | [1] |

| Melting Point | 131 - 135 °C | [1] |

| Solubility | Soluble in polar organic solvents (e.g., methanol) | [1] |

| Synonyms | 6-Chloro-2-(methylthio)pyrimidin-4-amine | [2][4][5] |

Synthesis & Chemical Reactivity

The synthesis of this compound is most commonly achieved through the functionalization of a dichloropyrimidine precursor. The causality behind this strategy lies in the differential reactivity of the chlorine atoms on the pyrimidine ring, which allows for sequential and selective substitution.

A primary synthetic route involves the ammonolysis of a corresponding 4,6-dichloropyrimidine.[1] In this reaction, one of the chloro groups is selectively displaced by an amino group. This selectivity is a cornerstone of the synthesis, enabling the creation of the target molecule without significant formation of the disubstituted byproduct. The remaining chloro group serves as a reactive handle for subsequent diversification in multi-step syntheses.

The chemical utility of this compound is significant. The chlorine atom at the 6-position is an excellent leaving group, making it susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide array of functional groups, which is a critical step in the synthesis of diverse compound libraries for drug discovery.

Applications in Research & Development

The structural framework of this compound makes it a valuable intermediate in the synthesis of biologically active molecules. Its applications are primarily concentrated in two major fields:

-

Pharmaceuticals: It is a foundational precursor for synthesizing antiviral and antibacterial agents.[1] The pyrimidine core is a well-established pharmacophore, and the ability to modify the 6-position allows medicinal chemists to modulate the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

-

Agricultural Chemicals: Derivatives of this compound have shown potential as herbicides and fungicides.[1] The biological activity in this context often stems from the ability of the final molecule to inhibit essential metabolic or enzymatic pathways in weeds or fungi.

Experimental Protocols: Safe Handling & Use

Given its classification as a hazardous substance, adherence to strict safety protocols is non-negotiable. The procedures described below are designed as a self-validating system to minimize risk and ensure experimental integrity.

Personal Protective Equipment (PPE) & Engineering Controls

The primary hazards associated with this compound are skin and eye irritation.[1][5] Therefore, a robust protective barrier is the first line of defense.

-

Engineering Controls: All handling of solid material and preparation of solutions must be conducted in a well-ventilated place, preferably a certified chemical fume hood, to avoid the formation and inhalation of dusts and aerosols.[2] Ensure that eyewash stations and safety showers are in close proximity and operational.[6]

-

Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[5] Contaminated clothing must be removed and washed before reuse.[2]

-

Respiratory Protection: Under normal conditions with adequate ventilation, respiratory protection is not typically required. However, if dust formation is unavoidable, use a NIOSH or European Standard EN 149 approved respirator.[7]

Step-by-Step Handling and Weighing Protocol

-

Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood sash is at the appropriate height.

-

Staging: Place a weighing paper on an analytical balance inside the fume hood. Tare the balance.

-

Dispensing: Carefully retrieve the stock container from its storage location. Open the container inside the fume hood. Use a clean spatula to transfer the desired amount of the solid onto the weighing paper.

-

Causality Note: Performing the transfer within the fume hood contains any dust generated, preventing respiratory exposure and contamination of the lab environment.

-

-

Closure: Securely close the stock container immediately after dispensing.[2][7]

-

Cleanup: Wipe the spatula and any surrounding surfaces with a damp cloth to remove residual powder. Dispose of the cloth and weighing paper in a designated chemical waste container.

-

Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[6][8]

Safe Handling & Spill Response Workflow

The following diagram outlines the logical flow for safely managing the compound and responding to an accidental release.

Caption: Workflow for Safe Handling and Spill Response.

Storage & Stability

Proper storage is critical to maintaining the chemical integrity and safety of this compound.

-

Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[2][5][9]

-

Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6][10]

-

Stability: The compound is stable under normal, recommended storage conditions.[4]

Conclusion

This compound (CAS 1005-38-5) is a synthetically versatile and high-value intermediate for professionals in drug discovery and agrochemical development. Its utility is derived from a stable pyrimidine core functionalized with reactive sites that permit extensive chemical modification. While its application potential is significant, the compound is hazardous, causing skin and eye irritation. Therefore, its full potential can only be realized when handled with the rigorous safety protocols, engineering controls, and personal protective measures detailed in this guide. By understanding and respecting its properties, researchers can safely and effectively leverage this compound to build the next generation of innovative chemical entities.

References

- Pyridine-2-carboximidamide hydrochloride - SAFETY D

- 2-Pyridinecarboxylic acid(98-98-6) - ChemicalBook. ChemicalBook.

- Buy this compound (EVT-460879) | 1005-38-5. EvitaChem.

- SAFETY D

- SAFETY D

- This compound. Echemi.

- SAFETY D

- Safety D

- PYRIDINE-2-CARBOXAMIDE - Safety D

- SAFETY D

- SAFETY D

Sources

- 1. Buy this compound (EVT-460879) | 1005-38-5 [evitachem.com]

- 2. echemi.com [echemi.com]

- 3. chemscene.com [chemscene.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.fi [fishersci.fi]

- 6. fishersci.com [fishersci.com]

- 7. 2-Pyridinecarboxylic acid(98-98-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. PYRIDINE-2-CARBOXAMIDE - Safety Data Sheet [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Solubility of 4-Amino-6-chloro-2-(methylthio)pyrimidine in Common Laboratory Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 4-Amino-6-chloro-2-(methylthio)pyrimidine (CAS No. 1005-38-5). Intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the compound's solubility profile. We will explore the physicochemical principles governing its solubility, present a framework for solvent selection, and provide robust, field-proven protocols for determining solubility in a laboratory setting.

Section 1: Compound Overview and the Imperative of Solubility Data

This compound is a substituted pyrimidine, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1][2][3] Its structure, featuring an amino group, a chloro substituent, and a methylthio group, imparts a unique combination of polarity and reactivity.

Key Physicochemical Properties:

The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate is a critical parameter that influences every stage of the development pipeline, from synthesis and purification to formulation and bioavailability. A thorough understanding of a compound's behavior in various solvents is essential for designing efficient reaction conditions, developing robust crystallization methods, and creating effective delivery systems.

The XLogP3 value of 1.7 suggests that this compound has a moderate lipophilic character, predicting a preference for organic solvents over aqueous media.[4] However, the presence of the amino group and nitrogen atoms in the pyrimidine ring allows for potential hydrogen bonding and protonation, which can influence its solubility in protic and acidic solvents.

Section 2: Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction.[8] This means that solutes tend to dissolve in solvents with similar polarity. The polarity of a solvent is a complex property determined by its dipole moment, dielectric constant, and ability to engage in hydrogen bonding.[9][10]

Solvent Classification and Expected Solubility:

-

Polar Protic Solvents: These solvents (e.g., water, methanol, ethanol) can act as both hydrogen bond donors and acceptors. While the overall molecule is moderately nonpolar, the amino group and ring nitrogens may allow for some interaction and solubility in these solvents. One supplier notes the compound is "soluble in Methanol".[7]

-

Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile possess large dipole moments but do not have O-H or N-H bonds.[9] These are often excellent solvents for a wide range of organic compounds. It is highly probable that this compound will exhibit good solubility in these solvents.

-

Nonpolar Solvents: Solvents such as hexane, toluene, and diethyl ether have low dielectric constants and are not capable of significant hydrogen bonding.[11][12] Given the compound's polar functional groups, its solubility in highly nonpolar solvents is expected to be limited.

The basicity of the amino group (pKa of the conjugate acid is predicted to be 1.11±0.10) suggests that the compound's solubility will be significantly enhanced in acidic aqueous solutions due to the formation of a more soluble salt.[7]

Section 3: Data Presentation - Common Laboratory Solvents

The following table summarizes the key properties of common laboratory solvents, organized by polarity, to aid in rational solvent selection for solubility trials.[12][13][14][15][16][17][18]

| Solvent | Class | Relative Polarity | Dielectric Constant (20°C) | Boiling Point (°C) |

| n-Hexane | Nonpolar | 0.009 | 1.89 | 68.7 |

| Toluene | Nonpolar | 0.099 | 2.38 | 110.6 |

| Diethyl Ether | Nonpolar | 0.117 | 4.34 | 34.6 |

| Dichloromethane (DCM) | Polar Aprotic | 0.309 | 9.08 | 39.8 |

| Tetrahydrofuran (THF) | Polar Aprotic | 0.207 | 7.58 | 66.0 |

| Ethyl Acetate | Polar Aprotic | 0.228 | 6.02 | 77.1 |

| Acetone | Polar Aprotic | 0.355 | 21.0 | 56.3 |

| Acetonitrile (ACN) | Polar Aprotic | 0.460 | 37.5 | 81.6 |

| Dimethylformamide (DMF) | Polar Aprotic | 0.386 | 36.7 | 153.0 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 0.444 | 46.7 | 189.0 |

| Isopropanol | Polar Protic | 0.546 | 19.9 | 82.3 |

| Ethanol | Polar Protic | 0.654 | 24.6 | 78.3 |

| Methanol | Polar Protic | 0.762 | 32.7 | 64.7 |

| Water | Polar Protic | 1.000 | 80.1 | 100.0 |

Section 4: Experimental Protocols for Solubility Determination

Due to the limited availability of published quantitative solubility data for this specific compound, an empirical determination is necessary. The following protocols provide a robust framework for both qualitative and quantitative assessment.

4.1 Safety Precautions

Before beginning any experimental work, consult the Safety Data Sheet (SDS). This compound is classified as a hazardous substance.[6][19]

-

Hazards: May cause skin, eye, and respiratory irritation.[20]

-

Precautions: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[19][21][22] Avoid inhalation of dust and direct contact with skin and eyes.[19]

4.2 Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in a range of solvents.[23][24][25]

Methodology:

-

Preparation: Add approximately 10-20 mg of this compound to a small test tube or vial.

-

Solvent Addition: Add the selected solvent dropwise (e.g., 0.5 mL portions) while vortexing or agitating the mixture.

-

Observation: Continue adding solvent up to a total volume of 2-3 mL. Observe carefully for dissolution.

-

Classification:

-

Soluble: The solid completely dissolves to form a clear solution.

-

Partially Soluble: A significant portion of the solid dissolves, but some remains undissolved.

-

Insoluble: The solid does not appear to dissolve.[24]

-

-

Acid/Base Testing: For water-insoluble compounds, repeat the test using 5% aqueous hydrochloric acid (HCl) and 5% aqueous sodium hydroxide (NaOH) to assess solubility due to salt formation.[26]

Caption: Workflow for aqueous solubility screening.

4.3 Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining equilibrium solubility.[8]

Methodology:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent (e.g., 5 mL). The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vial to stand undisturbed at the same constant temperature until the excess solid has settled. Alternatively, centrifuge the sample to pellet the undissolved solid.

-

Sampling: Carefully withdraw a known volume of the clear supernatant.

-

Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy.[8]

-

Calculation: Calculate the original concentration in the saturated solution, which represents the solubility. Express the result in units such as mg/mL or mol/L.

Caption: Quantitative solubility determination workflow.

Section 5: Conclusion and Recommendations

This guide provides a robust framework for understanding and determining the solubility of this compound. Based on its chemical structure, high solubility is anticipated in polar aprotic solvents like DMSO and DMF, moderate solubility in polar protic solvents like methanol and ethanol, and poor solubility in nonpolar solvents like hexane. Solubility is expected to be significantly increased in dilute acidic solutions.

For any critical application, it is imperative that these predictions are confirmed through the rigorous experimental protocols outlined in this document. Accurate and reliable solubility data are fundamental to the successful development and application of this valuable chemical compound.

References

- Properties of Common Laboratory Solvents. (n.d.). Retrieved from Google Cloud. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEi3ejrEMY46ug1GwOv10-8qMz_2W8jcU2nr5zivTquKSRUhXL85AwhKdESnL8kyCLR55yYSnqBfL25SHXq74EkFNuv3uMu-gywsIGEyweJ3V6ZsNKxT296A5hSDBw8cWJPGkQjV6yryFn1Ukqe-xMFJTfggEVZVsFZse8CvVHknC-1iHY=]

- Polarity of Solvents. (n.d.). Retrieved from Google Cloud. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGw1icLeIxBEFGL15GQbRf3fWZ6Fk44BPEDVjBNN90cTcS7Flp1FH1qOL059nt1t8Xy4u1mKgwQ-CongmyifsVG1nUQT3Cvyg2VpZfHFARzDwlhfExGA6MVtCAXkOeVic9cL2N9lA1zhSGSY0FZ6yZqZX-j7Dwur4bkXNX_HnCeg8s8mtMembOeoviYrr9N4MU=]

- Reichardt, C. (n.d.). Solvents and Polarity. University of Rochester, Department of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4slyLaUQEjT20FekRqGBJPTs2ySLblPtr_OiQaZ5TANw9I-w9wLZh7SkJYhh2FvRA8SqeJeZk1fjsHyJfRxiNKVq2-hNAi3jYN_U6REi61gp0vj1e90TlXdXmiYDKkJPVUR-gYCwcz0II-CX9Jfwjx-QkkV1s77Nmhhz1ehpVT-DAkClB]

- Experiment 1: Determination of Solubility Class. (n.d.). Retrieved from Google Cloud. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNeBqSpVM_zRSkssz3Nkq6xTv-2GW5L7oNp98zad8pFg5gwXcqiwiiuPA64rrYmvDdqA_sYlmWiS95OaYyOZGDtSVVbS_vkGs66Ob-f5MD8h2HdDzXjSEVahcx7NYDcxt_f3hpAog23ynvMXLN6NyMVHnIvqiq5vEc7Ox9nmsDuMKwh1iYOw==]

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from Google Cloud. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGVLBB3JB4EFJJ5dWTRfh0qi3jva07kjlEyGaeHGcVn7LcGu01V63hCPAfWCnKljHh86nOe23tsuBgxGrAHdWqpV2WunScjb4fY_NgLmkbik_rOaVFISzkJGBwRzqR0FrVsq4=]

- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF51LVZ_qSpkoxWhQPoFqUqIZGD8nizlZekXg6iy8WmloadkaRa9l0BUU58CVNWi0EnyrpCi2KsjLLmhKwW0pHtwjcnzpxNVi3ZHRRKK23eQbalYRUZm9Job7j3gXXRaqTm-aXN_DSnAwJzw8bqZtqnca3D5h9lPf6cspEGTnNnVJsEmWWoQ_5CO1C9mmKI1WeEZp-z-Dez]

- Reagents & Solvents: Solvents and Polarity. (n.d.). University of Rochester, Department of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_7zqpr8MsS7imbGwNGxQAO3Q5J0py_2dRjBjTMqwNv8T_lYE-O7QFiZkMzvxYoSjDhRVbzhe-NzpHvsEzarOGhazpF97c4wlj70jicY6Al_72ivNpNeolEgMIZmXz5CIIHkpmDK9xUqACnAeALRYZcxuJJL6zy-i0HJbkeVg67f3L1AaLmX81Ch0E]

- Polar Protic and Aprotic Solvents. (2023). Chemistry LibreTexts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcYPOH5nN-_0CLIRoNhcto2bB7FMfS0baU408E_vuZnmMK6oDCqpeJ4kjIYexVqLzay7kn6PVA27ZIT7-rCY_jtvOq_Km0Lrd2-7E7zyHn5-qgdxCjZBgj68uxQxEiLE1-G0f0NcrY_S757gIlw7sDTTRm4qPnzh4mYzZ7vRUIBT4u505_MneM51YAoCkDUMzl1YTSrslegyTMMj0fToDcnjKE2Lj3Z2mBv7xCOdYVBndpMua0RrCL3W0Ugir82d4bhf-kqGZzEcOOrUPPLo6argP37A2RYFyK8SXwpn8w68Vp]

- How To Determine Solubility Of Organic Compounds? (2025). Chemistry For Everyone - YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgQ7VKE6hGQakfNjkyadVFA5pS_a3juS_uJA4UKSksVeZirOZbp7iDSWX-ZPA7FL1sjvdE31V190Mhr2ggnsJjjFxjs10CQ-Y5mc7FdL5d-iZFbyT7C00wfTNGq23nT8hip6615A==]

- This compound. (n.d.). Echemi. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyegbQUo0uSX4A4iU5HJ7qWT02nhTIKOiZ2AWubFwyp7yJolK-zD46qLxdmL-RVCdHTa5rNGPuM95EP-z3ygS0Z7PJlDR85cleJIrXnJQlz5kv0A-BCyicWafQinwleSA84icPoB5BurNCx0FZscDbBZ7xwHe4KLmuTWCWS6CVRX2kLzhqWohaKA-k6J8Ehs8SKIU=]

- How do you distinguish the polarity of organic solvent? (2014). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEHAGMjF89SwKnscFg7AD9yfm8CF9ZmViFmPW1bxoj3YYGvbeCidqwATl9T0qHzs1FkQgChfyO0bPeDhYlJPwLheDJB3SLKcf-9cwmm-p79VsvQ_jMMVYWUxk68jK6sjikf4zFXLgSORSBUOTc0koSp8Rxcr8-NUwcXr7dIA66EmSpQlifJPTCyPIitrxemYOQ0Q==]

- Properties of Solvents Used in Organic Chemistry. (n.d.). Retrieved from murov.info. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEITTquGXuXLz2Nb3wEj2S7hKXS84SR6rcvGrYPkXxTB_GomY1LsdzIF9Ep7yCJeetaPlQ1jXp8MeO0GFcLEBgvmHJQTmJp2i9wll2jQWfZH2irXZRDPBGDDEhZ]

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from Google Cloud. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDqtN6NwfI6WZqgEUtiXMvERis5ssC7SRehIYbWidIWhPFKUQBNk-w1Kl6tfbcFWKN70gvgxWwImXVJMQ-F-Pd9xQdQEYgofU3KMOpKzNp3WdsqVEteeGWD0PvsCBB5goocEMcrbBMQDmkjcm1pEBdGQDLwaU417oaHHkBRMY=]

- Solvent Boiling Point Chart. (n.d.). BRANDTECH Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0zWacTLpnZVx4-fdLHMXtL45nlyTZTH3eN7L1Gq5L3wvOap6QTNcF70ch54CPtDxoCPxls_p-M9gx8_e7mxXvIpC16HKs-GHoxD2cV1HvukBDpPTavzvfoJG3QvJxWGqQon2fLt9WcZZpSJMY7FKfKRHRc2daKJyN3chfeTx-RxoZmsROPaww]

- This compound. (n.d.). ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEepE28BbwbcxTVCxQ6sryzFxx55FOJ5bWgDbOmle_S1sNSg70f7G5HB4C94zCuifIsRLGvpkV3rQqVs7F2oEA6r6thtsK5MdRmP0_rhDt5BuTeEXg3zY-bqnjNkKQuxRwHbwklUH-R9IegFIU7i1prgopLiC0-bj_ZhwAzjEY=]

- Common Organic Solvents - Table of Properties. (n.d.). Scribd. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF60bDoHzHMSvlG5zw9yBnpPggWnUpoW63Q0iBkHCGYIVwM9u9vySoqA8aXXThiNgapnG87amwY8JjTW_ehvpuRWQXdHwen9MR_95hd4p0w2QXoX4IysHA0jZdibuOFmpOwG8tXoai1rkRj0-HjnJwO0MF67_ut5I5Zp19eSVQDkdjmeYziqQConQ==]

- This compound. (2025). ChemicalBook. [https://vertexaisearch.cloud.google.

- Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. (n.d.). Accu Dyne Test. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFobzNtQCut4XIzKAhbstAqHlsuTtk5WYS6Wdjdz7Ykwa18bjhdC4aAAZQDhHfOetw5F2BR7mQrydZ4H2DO602CvQ6J6ilpBVRfJjubVas1d6yN5CFVdDaE4ZyyEk4GeJxpndk0FSUZ9lXpnb8=]

- This compound 97 1005-38-5. (n.d.). Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFS9DMQZ_mJHDebdVgpeWFobt1DwdBHrp9H9QDXCRDjf6hcEUGZSwQD8TW9DxY73DeRbxW2Wae1gZEhzfR93V7MmS6y4gGFUAHRByXy0dfS_pSTZbDeIkeXcnPZ08MctZTFl_u-JGsBsu5c_p3FYD-CwN9B]

- This compound Manufacturer and Suppliers. (n.d.). Scimplify. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFq7b3tAHcQkzxzBrYuAVVMmVjccJ0npLJ9nZPoaOE8KHmdWthQ1KaQMxAEjQiQuo5VeUpd_1nM4h7vNxiiRNJR64a5LHhb_ZyCrGAtSId5sGQqvTpNPQyb_KZR6qeE41o0Sk3mR1Hha_jr8I_IlZLpORzS1CAiNfi4Xs5]

- SAFETY DATA SHEET. (2014). Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIHgX5LQtPRb8VKrcJ2vQcAHoseaUplbah3lxodqMQK_qiAPU7y6WeFjMD6KTAXQMkIvGdXM8ve6G8vKnoyImb73l19JdwFhYCcTS9-T8gH4SJ9EgnSxaDHv2y9DfAkn_o_82PNsfsiA8ZlrB25b4G3CPPo_XJzSm0_KF-1UNSGn_BR5Usz22Vtqquqb5ke16919XSP0dIitrzX_znptUqbh0C-vVqu-xZAuGRI7jQftHJ3zS3x7U8f9xBUWuxiGsLwwHxCnXjHTV0oFyx3Igxpu26Cw4=]

- SAFETY DATA SHEET. (2009). Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtMustRUOb8mJl_7nhE4frnivYtuZXrGJbR99iXllQLGtIo0Jy-4UGq56yb-i7PDJ8_wpIwwJr0gCEjniyO8C5TEDlWqkogWfoZdmDSsrVey7Lwh8HFfPQfp_oebXyZlUH8SHlQUDxyaqNyDmjRz26B-i6jsISoVIhIGqJSoSlwBDTyyDOFo5JmoSjqMqcmn4oap-b01s25eIKPwXlFEzNbh_U24oPQJjKNHC92ctFuHU_UImAbY37s_p3Abgnjn6p7j6pnptq4SOf921UEHRG4vgwcMw=]

- 2,4-Diamino-6-chloropyrimidine CAS 156-83-2. (n.d.).

- MSDS of 4-Chloro-2-(methylthio)-6-(trifluoromethyl)pyrimidine. (2013).

- This compound. (n.d.). Chem-Impex. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvNnv7wp1Anc24QfI1Sc_xPppNE8Ysacyri4P-7i_5gP3kjI9HqGMXfLtx_k5BZlM0NdeoFJl5BJjqjcKSp-W1iB9U9soJdOVCNAHNVI19nRXoIaFnKTNOLSAFlFQnJjL2KA==]

- 4-Amino-6-chloropyrimidine - SAFETY DATA SHEET. (2014). Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJvss85dmaB4rSBIcSqKhKstR41Za64Ej0sL7L5xQwjeHZmu0H2u2XWo2f0YnFGKG33K6Hb2QKd1ArIt7cJRSvy97NU3cv1lKOwU1YOs2EDwTSWYapDI_TpPO9zrr9pJfZqRfx4OwcLT8LmeaKVwDbs1BeK2uTvTLp-TbM50KAnEALkzs-e0vL49Gq0F_udxOQHdspKhVxzj4iQRXvQlOZ4qrBKiDpd4TitEdINiI2r02ajXR6gPk-MRTRq-upCMmp9MnMJFohKP-TzFIyccfLUsblInE=]

- This compound, 98%. (n.d.). J&K Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7aIcSvG0noCl3f9ei88aoI7hWKfial8gsNiG7M1imgkga8utGTxAC-9VjjVw3MD6NbfxEv206MznUEaq9-9FnbKwkq8_nEICeRLQ6DMB1mYG_ZULtsw5j_1c4ePdRsuOdCCg=]

- 4-Pyrimidinamine, 6-chloro-2-(methylthio)-. (n.d.). NIST WebBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZdj0PnHxCTpoy0ccK3TtWKIrkVO7JDJ64vP34fUfsJdtbYY2_gHRcy4IX3fj6c93QtHrrZBgzRFJvhaLgjh74PHgqeUP6yUGB1llxsNsdj2LeCpGjC1JC0RQNLP2voOw52dJHa5Ny5fIC_xua]

- SAFETY DATA SHEET. (n.d.). Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeqQQom1FhA2BWraIMN7vXUzOVCaotxjPLNz866q7TM6BzvEwUciVYaf0Mcantfpfxx77CJ9J94Gv5PBjhX62jjEe8SBQlBgxZfrgMhv06GS9LFqrVTljK2vsOXmu_VwsEndN976V_ZNWvhun8OPiJlJKIvXg1kVRtvKNqePKpTamh966bmzFY9xOP2u44s_LDyTKwZJaduHZk8UKfW0O88mfkZOFY57xRHmq2GBX_4IPcxHNCeVG6PrWKbBNiDrn7Yv7HnuSwEowMqIdjPHc_lc4w3hE=]

- This compound. (n.d.). Santa Cruz Biotechnology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZdkSmDT-MuTgsI8J36YTPBXCydarMi87lxfn-tupv2S2XA2dYEepyicNZg0L20NhJ-sDSGB6scO_LaCuXRRj6two__4yLuzSOdXrpW8ef7nOcEfcGU9nVGabQ7gSi_806sMGTuKzCFGcfFRsg6QffppKjzEinHQniK5hc_B0bPCaDZA==]

- 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. (2017). MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETkqPTE72pSV9PXBdE6zYEaaRNN_rw0OBldcK5W0DuSjAYuxi39EhsFqzwd2uLi7sap2-xkV3L2D02DddyBUYr6CUG3Mif83sTCqef1qF6iMzeAFV3N3Kmitg_uYFcZKN-82fc]

- 4-Chloro-2-(methylthio)pyrimidine. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmThsJN3Bqyy_SFvhw17YIoMdjji-_9tQqzMs2exniZLnx3D8LVlKJiMddj_byzxduvF7pX_rxJ-w00Y2mjE3ndQFsF9hJbIxcvrDN9ifZ2UGBmYfftgQ_v5A2odxtAS9AR83Q]

- Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. (2019). Thieme Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkvO1ElZTBsYYJh2txwyOx__oxW2xVtF3oghJCr60ObUbyS_WQcwk9HL8R6YZYiMyOrGJA48dIpcllykX3EIhjF9UKvrhV89B4WOHq0Pxa-bu6BN9EB54NYLCYhsuSCEWHIjtt8rTGuCzQ20534YYGOzhNWYl14wFh1QYWruEaVrmpHD-hm_nVb1kZU9TD-EBoNdGnZ73eUGOHPc-cLz3QXLvX6mgm-mBULrE-4WdG3l6H]

Sources

- 1. This compound | 1005-38-5 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine | MDPI [mdpi.com]

- 4. echemi.com [echemi.com]

- 5. 4-Pyrimidinamine, 6-chloro-2-(methylthio)- [webbook.nist.gov]

- 6. jk-sci.com [jk-sci.com]

- 7. This compound CAS#: 1005-38-5 [m.chemicalbook.com]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. research.cbc.osu.edu [research.cbc.osu.edu]

- 12. chem.rochester.edu [chem.rochester.edu]

- 13. chemistry.mdma.ch [chemistry.mdma.ch]

- 14. Reagents & Solvents [chem.rochester.edu]

- 15. Properties of Solvents Used in Organic Chemistry [murov.info]

- 16. Solvent Boiling Point Chart | BRANDTECH Scientific [brandtech.com]

- 17. scribd.com [scribd.com]

- 18. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 19. fishersci.com [fishersci.com]

- 20. fishersci.com [fishersci.com]

- 21. fishersci.com [fishersci.com]

- 22. fishersci.com [fishersci.com]

- 23. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 24. chem.ws [chem.ws]

- 25. scribd.com [scribd.com]

- 26. www1.udel.edu [www1.udel.edu]

An In-depth Technical Guide to 4-Amino-2-chloro-5-methylpyrimidine: A Key Intermediate in Thiamine (Vitamin B1) Synthesis

Abstract

This technical guide provides a comprehensive overview of 4-Amino-2-chloro-5-methylpyrimidine (ACMP), a critical heterocyclic intermediate in the chemical and pharmaceutical industries. With the molecular formula C5H6ClN3, this compound is most notably recognized for its indispensable role as a pyrimidine precursor in the total synthesis of Thiamine (Vitamin B1). This document will delve into the core chemical and physical properties of ACMP, detail its synthesis and reactivity, outline established analytical methodologies for its characterization, and provide essential safety and handling protocols. The guide is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this important building block.

Introduction: The Significance of a Pyrimidine Precursor

Substituted pyrimidines are a class of heterocyclic compounds of immense interest in medicinal chemistry and materials science due to their diverse biological activities. Among these, 4-Amino-2-chloro-5-methylpyrimidine (ACMP) holds a position of particular importance. While it finds application as a versatile building block in the synthesis of various pharmaceutical compounds, including potential antiviral and anticancer agents, its primary and most well-documented role is as a key intermediate in the industrial synthesis of Thiamine (Vitamin B1).[1]

Thiamine is an essential nutrient for all living organisms, playing a crucial role as a cofactor for enzymes involved in carbohydrate and amino acid metabolism.[2] The ability to synthesize Thiamine efficiently and economically is therefore of global importance. The structure of ACMP, featuring a reactive chlorine atom and an amino group on a pyrimidine core, makes it an ideal synthon for constructing the pyrimidine moiety of the thiamine molecule.[3] This guide will explore the chemical principles that underpin its utility and provide practical information for its application in a laboratory and industrial setting.

Physicochemical Properties and Identification

Accurate identification and understanding of the physicochemical properties of a chemical are paramount for its effective and safe use. This section provides the key identifiers and properties of 4-Amino-2-chloro-5-methylpyrimidine.

Chemical Identifiers and Molecular Formula

The unambiguous identification of ACMP is crucial for regulatory compliance and scientific accuracy. The primary identifiers are its CAS number and IUPAC name.

| Identifier | Value | Source |

| Molecular Formula | C5H6ClN3 | [1][4][5] |

| Molecular Weight | 143.57 g/mol | [1][4][6] |

| IUPAC Name | 2-chloro-5-methylpyrimidin-4-amine | [4] |

| CAS Number | 14394-70-8 | [1][4][5] |

| Synonyms | 4-Amino-2-chloro-5-methylpyrimidine, 2-Chloro-5-methyl-4-pyrimidinamine | [1][4] |

Physical and Chemical Properties

The physical properties of ACMP are essential for designing experimental setups, including solvent selection and reaction temperature.

| Property | Value | Source |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 232-235 °C | [7] |

| Boiling Point | 334.9 ± 22.0 °C at 760 mmHg | [7] |

| Density | 1.4 ± 0.1 g/cm³ | [7] |

| Solubility | Sparingly soluble in water | [1] |

| Flash Point | 156.3 ± 22.3 °C | [7] |

Synthesis and Reactivity

Generalized Synthetic Pathway

While specific industrial synthesis routes for ACMP are often proprietary, a general and plausible approach involves the base-catalyzed chlorination of a corresponding hydroxypyrimidine precursor.[8][9] This transformation is a common strategy in heterocyclic chemistry to introduce a reactive leaving group (the chlorine atom) that can be subsequently displaced in nucleophilic substitution reactions.

The following diagram illustrates a generalized workflow for the synthesis of ACMP.

Caption: A generalized workflow for the synthesis of 4-Amino-2-chloro-5-methylpyrimidine.

Reactivity and Role in Thiamine Synthesis

The reactivity of ACMP is dominated by the presence of the chloro and amino groups on the electron-deficient pyrimidine ring.[8] The chlorine atom at the 2-position is a good leaving group and is susceptible to nucleophilic aromatic substitution. This reactivity is central to its role in the synthesis of Thiamine.

In the final steps of Thiamine synthesis, ACMP is coupled with a thiazole precursor, typically 4-methyl-5-(2-hydroxyethyl)thiazole.[3][10] The amino group of ACMP can be diazotized and subsequently removed, or the coupling reaction can proceed directly, with the pyrimidine ring acting as the electrophile and the thiazole as the nucleophile.

The following diagram illustrates the key role of ACMP in the biosynthesis and chemical synthesis of Thiamine.

Caption: The central role of ACMP in the coupling reaction to form Thiamine.

Analytical Methodologies

The characterization and quality control of ACMP are essential for its use in pharmaceutical synthesis. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are used to confirm the structure of ACMP. The proton NMR would show characteristic signals for the methyl group, the aromatic proton, and the amine protons. The carbon NMR would display distinct signals for the five carbon atoms in the molecule.[8]

-

Infrared (IR) Spectroscopy : The IR spectrum of ACMP would exhibit characteristic absorption bands for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching, C=N and C=C stretching of the pyrimidine ring, and a C-Cl stretching vibration.[8]

-

Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight of ACMP (143.57 g/mol ).[8] The fragmentation pattern can provide further structural information. The presence of a chlorine atom results in a characteristic M+2 isotope peak with an intensity approximately one-third of the molecular ion peak.[8]

Chromatographic Analysis

-

Thin Layer Chromatography (TLC) : TLC is a rapid and simple method to monitor the progress of reactions involving ACMP and to assess its purity.[9]

-

High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful technique for the quantitative analysis of ACMP and for the detection of impurities. A validated stability-indicating HPLC method is crucial for quality control in pharmaceutical manufacturing.

Experimental Protocol: General Approach for Purity Analysis by HPLC

The following is a generalized protocol for the purity analysis of ACMP. Specific parameters such as the column, mobile phase composition, and flow rate would need to be optimized for a particular system.

-

Standard Preparation : Accurately weigh a known amount of ACMP reference standard and dissolve it in a suitable diluent (e.g., a mixture of acetonitrile and water) to prepare a stock solution of known concentration.

-

Sample Preparation : Prepare a sample solution of ACMP in the same diluent at a similar concentration to the standard solution.

-

Chromatographic Conditions :

-

Column : A C18 reverse-phase column is a common choice.

-

Mobile Phase : A gradient or isocratic elution with a mixture of a buffered aqueous phase and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate : Typically 1.0 mL/min.

-

Detection : UV detection at a wavelength where ACMP has significant absorbance.

-

-

Analysis : Inject the standard and sample solutions into the HPLC system.

-

Calculation : The purity of the ACMP sample is determined by comparing the peak area of the main peak in the sample chromatogram to the peak area of the standard, and by calculating the area percentage of any impurities.

Safety, Handling, and Storage

ACMP is classified as a hazardous substance and requires careful handling to avoid exposure.

Hazard Identification and Classification

According to the Globally Harmonized System (GHS), ACMP is classified with the following hazards:

-

Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[6]

-

Skin Corrosion/Irritation (Category 2) : Causes skin irritation.[4][6]

-

Serious Eye Damage/Eye Irritation (Category 2A) : Causes serious eye irritation.[4][6]

-

Specific Target Organ Toxicity (Single Exposure) (Category 3) : May cause respiratory irritation.[4][6]

The GHS pictograms for ACMP include the exclamation mark and the health hazard symbol.[6]

Personal Protective Equipment (PPE) and Handling

-

Engineering Controls : Work in a well-ventilated area, preferably in a fume hood.

-

Eye/Face Protection : Wear chemical safety goggles or a face shield.[11][12]

-

Skin Protection : Wear appropriate protective gloves and a lab coat to prevent skin contact.[12]

-

Respiratory Protection : If working with fine powders or in an area with poor ventilation, a NIOSH-approved respirator may be necessary.

-

Hygiene Measures : Wash hands thoroughly after handling.[11][12]

Storage

Store ACMP in a tightly closed container in a cool, dry, and well-ventilated place.[11][12] Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

4-Amino-2-chloro-5-methylpyrimidine is a cornerstone intermediate in the synthesis of Vitamin B1 and a valuable building block for the broader pharmaceutical industry. Its specific chemical structure, characterized by a reactive chlorine atom and an amino group on a pyrimidine scaffold, dictates its utility in constructing more complex molecules. A thorough understanding of its physicochemical properties, reactivity, and safe handling procedures, as detailed in this guide, is essential for its effective application in research and development. As the demand for essential vitamins and novel therapeutics continues to grow, the importance of key intermediates like ACMP will undoubtedly remain significant.

References

- Benchchem. (n.d.). An In-depth Technical Guide to the Safe Handling of 2-Chloro-4-methylpyrimidin-5-amine.

- PubChem. (n.d.). 2-Chloro-5-methylpyrimidin-4-amine.

- Guidechem. (n.d.). 4-Amino-2-chloro-5-methylpyrimidine 14394-70-8 wiki.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.

- PubChem. (n.d.). 2-Chloro-5-methylpyridin-4-amine.

- Fisher Scientific. (2025). SAFETY DATA SHEET.

- Chemsrc. (2025). 4-Amino-2-chloro-5-methylpyrimidine.

- Unknown Source. (n.d.).

- Benchchem. (n.d.). An In-depth Technical Guide to 2-Chloro-4-methylpyrimidin-5-amine: Structure, Properties, and Applications.

- Benchchem. (n.d.). Stability and Storage of 2-Chloro-4-methylpyrimidin-5-amine: A Technical Guide.

- ResearchGate. (n.d.). Figure 2. Thiamin Synthesis From Thiazole and Pyrimidine Precursors....

- Begley, T. P., & Ealick, S. E. (2010). The Structural and Biochemical Foundations of Thiamin Biosynthesis. Annual review of biochemistry, 79, 537-561.

- ResearchGate. (n.d.). The pathways of thiamin biosynthesis in yeasts. The major intermediates....

- Santa Cruz Biotechnology. (n.d.). 4-Amino-2-chloro-5-methylpyrimidine.

- ResearchGate. (n.d.). Synthesis of thiamine, method by Williams and Cline.

- Unknown Source. (n.d.).

- The Cynical Philosopher. (2020, December 22). Vitamin B1 (thiamine) Biosynthesis [Video]. YouTube.

- PubChemLite. (n.d.). 14959-32-1 (C5H6ClN3).

- PubChem. (n.d.). CID 15932740.

- Sigma-Aldrich. (n.d.). 2-Amino-4-chloro-6-methylpyrimidine 97%.

- PubChem. (n.d.). Toluene.

- PubChem. (n.d.). Lignin.

- PubChem. (n.d.). Caprolactam.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 2-Chloro-5-methylpyrimidin-4-amine | C5H6ClN3 | CID 4302175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 4-Amino-2-chloro-5-methylpyrimidine | CAS#:14394-70-8 | Chemsrc [chemsrc.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. japsonline.com [japsonline.com]

- 10. researchgate.net [researchgate.net]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Amino-6-chloro-2-(methylthio)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 4-Amino-6-chloro-2-(methylthio)pyrimidine. As a key intermediate in the synthesis of various biologically active molecules, a thorough understanding of its structural characterization is paramount for researchers in medicinal chemistry and drug development. This document offers a comprehensive interpretation of its NMR spectra, grounded in the fundamental principles of NMR spectroscopy.

Molecular Structure and NMR-Active Nuclei

The structure of this compound (CAS No: 1005-38-5, Molecular Formula: C₅H₆ClN₃S) contains several distinct proton and carbon environments, making it well-suited for NMR analysis.[1][][3] The key structural features to consider for NMR spectroscopy are:

-

A substituted pyrimidine ring: An aromatic heterocyclic system with two nitrogen atoms.

-

An amino group (-NH₂): Protons attached to a nitrogen atom.

-

A chloro group (-Cl): An electron-withdrawing substituent.

-

A methylthio group (-SCH₃): A methyl group attached to a sulfur atom.

Each unique proton and carbon nucleus within this structure will resonate at a characteristic frequency in an NMR experiment, providing a "fingerprint" of the molecule.

Molecular Structure and Atom Numbering

Caption: A standardized workflow for the preparation, acquisition, and processing of NMR data.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Tune the probe for both ¹H and ¹³C frequencies to ensure optimal sensitivity.

-

Shim the magnetic field to achieve a homogeneous field across the sample, resulting in sharp, well-resolved peaks.

-

-

¹H NMR Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typically, 16 to 32 scans are sufficient for a sample of this concentration.

-

Set appropriate spectral width and acquisition time to ensure all signals are captured and well-resolved.

-

-

¹³C NMR Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (typically 1024 to 4096) is required to achieve a good signal-to-noise ratio.

-

Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Perform phase correction to ensure all peaks are in the absorptive mode.

-

Apply baseline correction to obtain a flat baseline.

-

For the ¹H spectrum, integrate the signals to determine the relative number of protons corresponding to each peak.

-

For both ¹H and ¹³C spectra, perform peak picking to determine the precise chemical shifts of all signals.

-

Conclusion

This technical guide provides a detailed framework for understanding the ¹H and ¹³C NMR spectral characteristics of this compound. The provided predicted data, along with the detailed interpretation and experimental protocols, serves as a valuable resource for scientists and researchers involved in the synthesis and characterization of this and related heterocyclic compounds. A thorough grasp of NMR spectroscopy is indispensable for unambiguous structure elucidation and is a critical component of rigorous scientific research in the field of drug discovery and development.

References

-

Global Substance Registration System. 4-AMINO-6-CHLORO-2-METHYLTHIOPYRIMIDINE. [Link]

Sources

An In-depth Technical Guide to the Mass Spectrometry Analysis of 4-Amino-6-chloro-2-(methylthio)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Date: January 9, 2026

Abstract

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 4-Amino-6-chloro-2-(methylthio)pyrimidine, a heterocyclic compound of significant interest in pharmaceutical and agricultural research.[1] This document delves into the foundational principles of its analysis, focusing on electron ionization mass spectrometry (EI-MS). It offers a detailed, step-by-step protocol for sample analysis, elucidates the predicted fragmentation pathways based on established chemical principles, and provides a framework for the structural confirmation of this and structurally related molecules. The guide is intended to equip researchers, scientists, and drug development professionals with the necessary expertise to confidently analyze this compound and interpret the resulting mass spectral data.

Introduction: The Significance of this compound

This compound is a substituted pyrimidine that serves as a versatile intermediate in the synthesis of a variety of bioactive molecules.[1] Its structural motifs are found in compounds developed for antiviral and antifungal applications, making it a key building block in drug discovery and development.[1] Furthermore, its utility extends to agricultural chemistry, where it is employed in the formulation of herbicides and fungicides.[1]

Given its pivotal role, the unambiguous characterization of this compound is paramount. Mass spectrometry is an indispensable analytical technique for confirming its molecular weight and elucidating its structure through the analysis of its fragmentation patterns.[2] This guide will focus on the application of Electron Ionization Mass Spectrometry (EI-MS), a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds.[2]

Foundational Chemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for developing an effective mass spectrometry method.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₆ClN₃S | [3][4] |